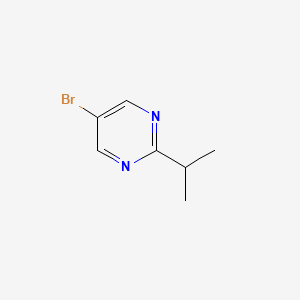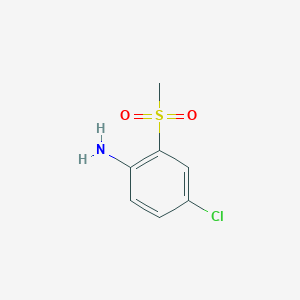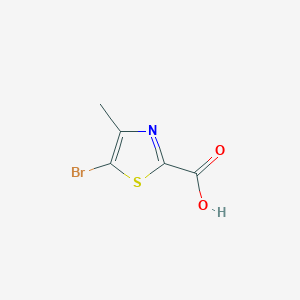
5-Bromo-4-methyl-2-thiazolecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-methyl-2-thiazolecarboxylic acid is a chemical compound with the molecular formula C5H4BrNO2S and a molecular weight of 222.06 . It has a diverse range of applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-methyl-2-thiazolecarboxylic acid consists of a thiazole ring substituted with a bromine atom at the 5th position and a methyl group at the 4th position . The 2nd position of the thiazole ring is attached to a carboxylic acid group .Wissenschaftliche Forschungsanwendungen
-
Synthesis of SGLT2 Inhibitors
- Field : Pharmaceutical Chemistry
- Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Method : The compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
-
Synthesis and Biological Evaluation of Thiazole Derivatives
- Field : Medicinal Chemistry
- Application : Thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers. They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- Method : The synthesis of thiazole-based compounds involves various chemical reactions, including the formation of monocyclic or bicyclic systems .
- Results : Modification of thiazole-based compounds at different positions has led to the generation of new molecules with potent antitumor, antioxidant, and antimicrobial activities .
-
Synthesis of 2-Aminothiazole-Based Compounds
- Field : Organic Chemistry
- Application : The 2-aminothiazole scaffold is a characteristic structure in drug development with several biological activities. It can act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent . Various 2-aminothiazole-based derivatives have been used to treat different diseases with high therapeutic influence .
- Method : The synthesis of 2-aminothiazole-based compounds involves various chemical reactions, including the formation of monocyclic or bicyclic systems .
- Results : The modification of 2-aminothiazole-based compounds at different positions has led to the generation of new molecules with potent antitumor, antioxidant, and antimicrobial activities .
-
Development of Anticancer Drugs
- Field : Medicinal Chemistry
- Application : 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research. This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
- Method : Different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
- Results : The development of anticancer drug resistance, which leads to the failure of most chemotherapeutic anticancer treatments, is significantly restricted the clinical efficacy of the most commonly prescribed anticancer drug .
-
Synthesis of SCD1 Inhibitors
- Field : Pharmaceutical Chemistry
- Application : 4-Methylthiazole-5-carboxylic acid is used as a reagent to synthesize 4-Methyl-5-formylthiazole, an important intermediate in the synthesis of Cefditoren pivoxil .
- Method : The compound is prepared effectively in several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
-
Production of Bioactive Molecules
- Field : Biochemistry
- Application : Plant type III polyketide synthases produce diverse bioactive molecules with a great medicinal significance to human diseases .
- Method : The stilbene synthase (STS) from Pinus Sylvestris can accept various non-physiological substrates to form unnatural polyketide products .
- Results : The versatility of STS has led to the production of diverse bioactive molecules with potential therapeutic applications .
-
Synthesis of Antibacterial and Anti-inflammatory Agents
- Field : Medicinal Chemistry
- Application : The 2-aminothiazole scaffold is one of the characteristic structures in drug development as this essential revelation has several biological activities abiding it to act as an anticancer, antioxidant, antimicrobial and anti-inflammatory agent, among other things .
- Method : The synthesis of 2-aminothiazole-based compounds involves various chemical reactions, including the formation of monocyclic or bicyclic systems .
- Results : The modification of 2-aminothiazole-based compounds at different positions has led to the generation of new molecules with potent antibacterial and anti-inflammatory activities .
-
Development of Antitumor Agents
- Field : Medicinal Chemistry
- Application : 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research. This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
- Method : Different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
- Results : The development of anticancer drug resistance, which leads to the failure of most chemotherapeutic anticancer treatments, is significantly restricted the clinical efficacy of the most commonly prescribed anticancer drug .
-
Synthesis of Cefditoren Pivoxil
- Field : Pharmaceutical Chemistry
- Application : 4-Methylthiazole-5-carboxylic acid is used as a reagent to synthesize 4-Methyl-5-formylthiazole, an important intermediate in the synthesis of Cefditoren pivoxil .
- Method : The compound is prepared effectively in several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
-
Production of Bioactive Molecules
- Field : Biochemistry
- Application : Plant type III polyketide synthases produce diverse bioactive molecules with a great medicinal significance to human diseases .
- Method : The stilbene synthase (STS) from Pinus Sylvestris can accept various non-physiological substrates to form unnatural polyketide products .
- Results : The versatility of STS has led to the production of diverse bioactive molecules with potential therapeutic applications .
Eigenschaften
IUPAC Name |
5-bromo-4-methyl-1,3-thiazole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c1-2-3(6)10-4(7-2)5(8)9/h1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYSMLCWFZCULW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608674 |
Source


|
| Record name | 5-Bromo-4-methyl-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methyl-2-thiazolecarboxylic acid | |
CAS RN |
874509-45-2 |
Source


|
| Record name | 5-Bromo-4-methyl-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


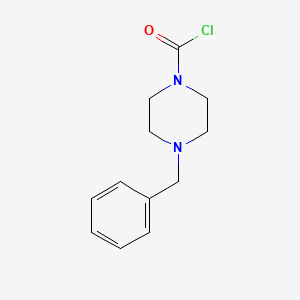
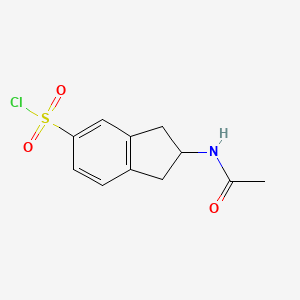
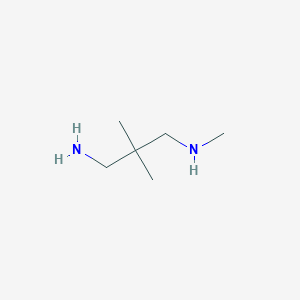
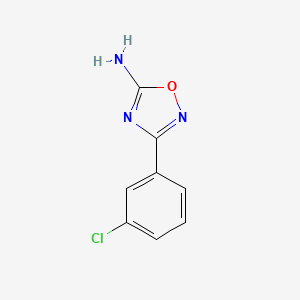
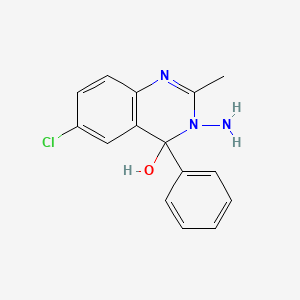
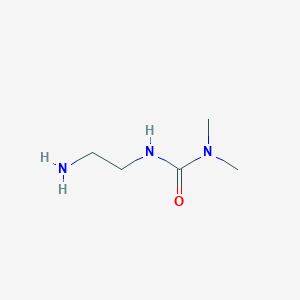
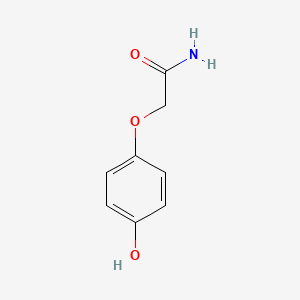
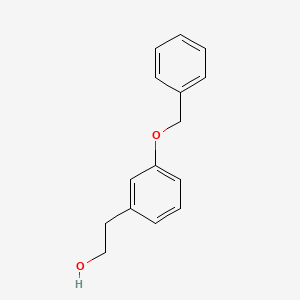
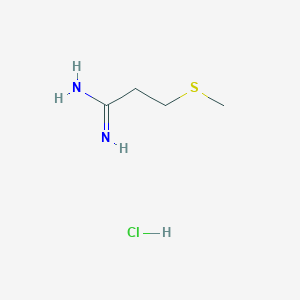
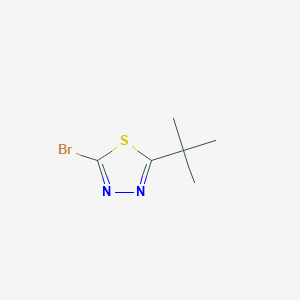
![5-bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1342363.png)
